

Physicochemical characteristics of 2-(1-Phenylethylidene)malononitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(1-Phenylethylidene)malononitrile
Cat. No.:	B1594633

[Get Quote](#)

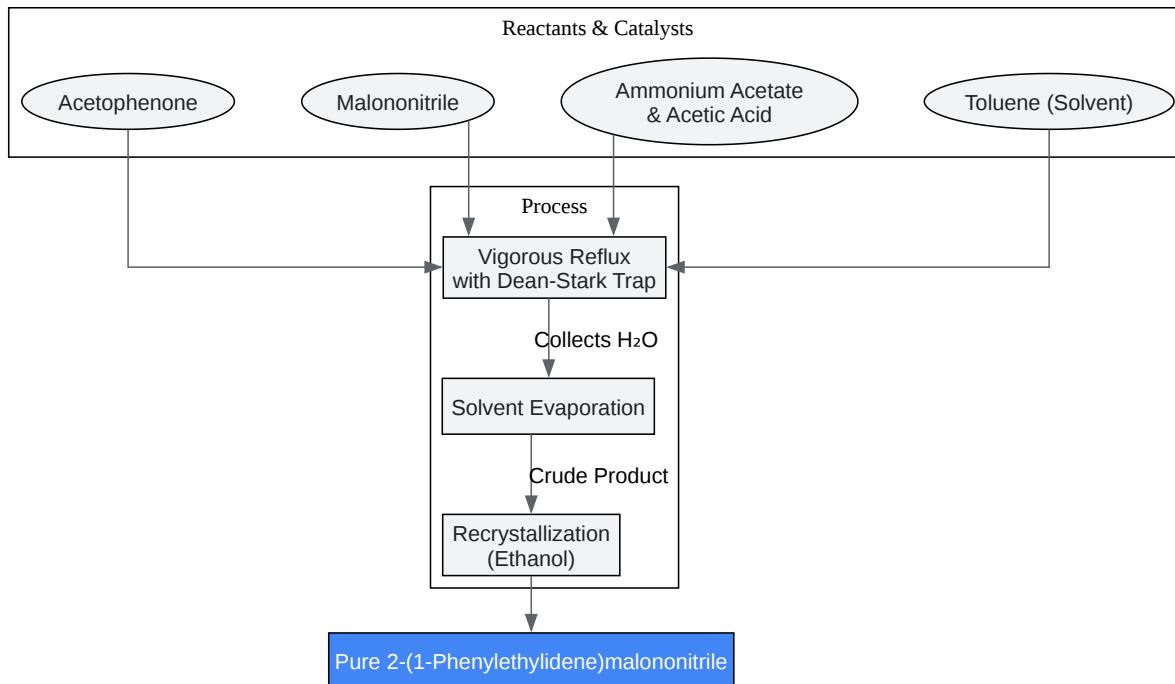
An In-depth Technical Guide to the Physicochemical Characteristics of **2-(1-Phenylethylidene)malononitrile**

Introduction

2-(1-Phenylethylidene)malononitrile, a member of the ylidene malononitrile family, is a versatile organic compound characterized by a phenyl group and two nitrile functionalities attached to a central ethylidene scaffold. The electron-withdrawing nature of the dual nitrile groups renders the adjacent vinylic carbon electrophilic and activates the molecule for a variety of chemical transformations.^[1] This inherent reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex carbocyclic and heterocyclic systems.^{[2][3]} Its derivatives are explored for applications ranging from materials science to medicinal chemistry, where the nitrile moiety is a recognized pharmacophore.^{[4][5]} This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and analytical characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Synthesis and Purification: The Knoevenagel Condensation

The primary route for synthesizing **2-(1-Phenylethylidene)malononitrile** is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic


addition of an active methylene compound (malononitrile) to a carbonyl group (acetophenone), followed by dehydration.[1]

Causality of Experimental Design

The choice of reagents and conditions is critical for an efficient reaction. Acetophenone serves as the carbonyl electrophile. Malononitrile is selected as the active methylene component; the two electron-withdrawing nitrile groups significantly increase the acidity of its methylene protons ($pK_a \approx 11$), facilitating deprotonation by a weak base to form a stabilized carbanion nucleophile.[1][6] A catalyst, typically a weak base like ammonium acetate or piperidine, is used to facilitate this deprotonation without promoting side reactions.[4][7] The reaction is often performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Removing water is crucial as it drives the equilibrium of the final dehydration step towards the formation of the desired alkene product.[7]

Detailed Experimental Protocol

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add acetophenone (28 mmol) and malononitrile (32 mmol).[7]
- Solvent and Catalyst Addition: Dissolve the reactants in 20 mL of toluene. Add ammonium acetate (6.5 mmol, ~500 mg) and glacial acetic acid (2 mL) to the solution.[7]
- Reaction Execution: Heat the mixture to a vigorous reflux. The water generated during the condensation will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.[7]
- Workup and Isolation: Upon completion (as monitored by TLC or the cessation of water collection), cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[7]
- Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or via vacuum distillation to yield the pure **2-(1-Phenylethylidene)malononitrile**. A typical yield is around 61%. [7]

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **2-(1-Phenylethylidene)malononitrile**.

Physicochemical and Spectroscopic Profile

The structural features of **2-(1-Phenylethylidene)malononitrile** give rise to a distinct set of physicochemical and spectroscopic properties that are essential for its characterization.

General Properties

A summary of the compound's key identifiers and properties is provided below.

Property	Value	Source(s)
CAS Number	5447-87-0	[1] [7] [8]
Molecular Formula	C ₁₁ H ₈ N ₂	[1] [8] [9]
Molecular Weight	168.19 g/mol	[1] [9]
IUPAC Name	2-(1-phenylethylidene)malononitrile	[8]
InChI Key	ZVOMMPYHGITOEF-UHFFFAOYSA-N	[1] [8]
Physical Form	Solid	[6]
Purity	Typically ≥98%	[8] [10]

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure and purity of the synthesized compound.[\[11\]](#)

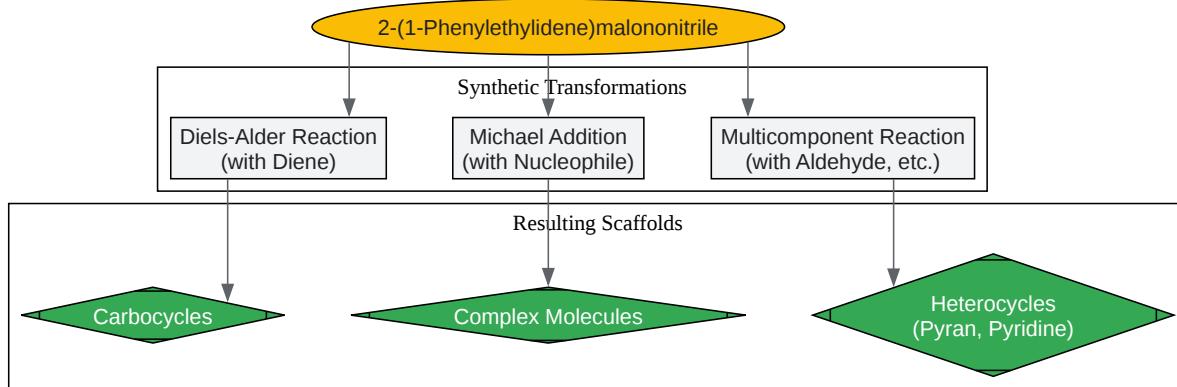
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In CDCl₃, the ¹H NMR spectrum is characterized by two main signals. A multiplet integrating to 5 protons, typically observed between δ 7.50-7.56 ppm, corresponds to the aromatic protons of the phenyl ring. A sharp singlet integrating to 3 protons appears at approximately δ 2.63 ppm, which is assigned to the methyl (CH₃) group.[\[7\]](#)
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework. Key chemical shifts include the quaternary carbon of the C=C double bond attached to the phenyl ring at ~175.4 ppm, the carbons of the phenyl ring in the range of δ 127.2-135.7 ppm, the two nitrile carbons (C≡N) at δ 112.6 and 112.7 ppm, the vinylic carbon bearing the nitrile groups at ~84.5 ppm, and the methyl carbon at ~24.1 ppm.[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional groups. A strong, sharp absorption band around 2219-2225 cm⁻¹ is characteristic

of the C≡N stretching vibration.[4][12] Additional bands corresponding to C=C stretching and aromatic C-H vibrations are also observed.[13]

- UV-Visible Spectroscopy: Malononitrile derivatives are known to exhibit strong intramolecular charge transfer (ICT) absorption bands.[14] These arise from electronic transitions between the electron-donating phenyl group and the electron-accepting dicyanovinyl moiety, making them of interest for applications in nonlinear optics.

Crystallographic and Thermal Properties

- Crystal Structure: While a specific crystal structure for the title compound was not found in the initial search, analysis of closely related ylidene malononitriles provides valuable insight. For example, the crystal structure of (E)-2-(1,3-Diphenylallylidene)malononitrile reveals an E conformation with respect to the C=C bond, with the two phenyl rings oriented at a significant dihedral angle to each other.[2] Similarly, studies on other derivatives show how molecular packing and intermolecular interactions (such as C-H…N hydrogen bonds or π-π stacking) define the solid-state architecture.[4][15]
- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of compounds, a key parameter in drug development and materials science.[16][17] For instance, studies on 2-(4-(diphenylamino)benzylidene)malononitrile, a related derivative, have shown high thermal stability.[4] TGA would reveal the onset temperature of decomposition, while DSC would identify melting points and other phase transitions.[18]


Reactivity and Applications in Drug Discovery

The unique electronic and structural features of **2-(1-Phenylethylidene)malononitrile** make it a potent reagent in organic synthesis and a scaffold of interest in medicinal chemistry.

Role in Synthesis

The electron-deficient double bond makes the molecule an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, enabling the construction of six-membered rings.[1][2] Furthermore, it is frequently employed in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity from simple starting materials in a

single pot.[3][19] These reactions often lead to the synthesis of complex, biologically active heterocyclic frameworks such as pyran, pyridine, and pyrimidine derivatives.[3]

[Click to download full resolution via product page](#)

Figure 2: Synthetic utility of **2-(1-Phenylethylidene)malononitrile**.

Significance in Medicinal Chemistry

The nitrile group is a key pharmacophore present in over 30 FDA-approved drugs.[5] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[20] Malononitrile-containing scaffolds have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[21] The ability to readily synthesize a diverse library of derivatives from **2-(1-Phenylethylidene)malononitrile** makes it an attractive starting point for drug discovery campaigns aimed at identifying novel therapeutic agents.[22]

Safety Profile

2-(1-Phenylethylidene)malononitrile is classified with the signal word "Warning" and is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.^[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

2-(1-Phenylethylidene)malononitrile is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its well-defined physicochemical and spectroscopic characteristics allow for straightforward identification and quality control. As a reactive building block, it provides a powerful platform for the synthesis of diverse and complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical research. The established importance of the nitrile moiety in medicinal chemistry further underscores the potential of this compound and its derivatives in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (E)-2-(1,3-Diphenylallylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1-PHENYLETHYLIDENE)MALONONITRILE | 5447-87-0 [chemicalbook.com]
- 8. 2-(1-Phenylethylidene)malononitrile | 5447-87-0 [sigmaaldrich.com]
- 9. 2-(1-PHENYLETHYLIDENE)MALONONITRILE(5447-87-0) 1H NMR spectrum [chemicalbook.com]
- 10. cenmed.com [cenmed.com]
- 11. emerypharma.com [emerypharma.com]
- 12. mdpi.com [mdpi.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 18. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of 2D descriptors in drug design: a DRAGON tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical characteristics of 2-(1-Phenylethylidene)malononitrile]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1594633#physicochemical-characteristics-of-2-\(1-phenylethylidene-malononitrile](https://www.benchchem.com/product/b1594633#physicochemical-characteristics-of-2-(1-phenylethylidene-malononitrile)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com